
4-Amino-6-fluoronicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-6-fluoronicotinaldehyde is an organic compound with the molecular formula C6H5FN2O. It is a derivative of nicotinaldehyde, featuring an amino group at the 4-position and a fluorine atom at the 6-position on the pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-fluoronicotinaldehyde typically involves the introduction of the amino and fluorine groups onto the nicotinaldehyde scaffold. One common method involves the following steps:
Starting Material: Nicotinaldehyde is used as the starting material.
Fluorination: The 6-position of the pyridine ring is fluorinated using a fluorinating agent such as Selectfluor.
Amination: The 4-position is then aminated using an amination reagent like ammonia or an amine derivative under suitable conditions.
The reaction conditions often involve controlled temperatures and the use of solvents like acetonitrile or dichloromethane to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-6-fluoronicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The amino and fluorine groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.
Major Products
Oxidation: 4-Amino-6-fluoronicotinic acid.
Reduction: 4-Amino-6-fluoronicotinalcohol.
Substitution: Depending on the substituents introduced, various derivatives of this compound can be formed.
Aplicaciones Científicas De Investigación
4-Amino-6-fluoronicotinaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Biology: The compound is studied for its potential as a fluorescent probe in biological imaging due to its unique structural properties.
Materials Science: It is explored for use in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-Amino-6-fluoronicotinaldehyde involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the amino and fluorine groups enhances its binding affinity and specificity for certain biological targets. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling .
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoronicotinaldehyde: Similar structure but lacks the amino group at the 4-position.
6-Fluoronicotinaldehyde: Similar structure but lacks the amino group at the 4-position.
4-Amino-3-fluoronicotinaldehyde: Similar structure but with the fluorine atom at the 3-position instead of the 6-position.
Uniqueness
4-Amino-6-fluoronicotinaldehyde is unique due to the specific positioning of the amino and fluorine groups, which confer distinct chemical and biological properties. This unique arrangement allows for specific interactions with biological targets and enhances its utility in various applications compared to its analogs .
Propiedades
Fórmula molecular |
C6H5FN2O |
|---|---|
Peso molecular |
140.11 g/mol |
Nombre IUPAC |
4-amino-6-fluoropyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H5FN2O/c7-6-1-5(8)4(3-10)2-9-6/h1-3H,(H2,8,9) |
Clave InChI |
XNKITBAQQPLJQP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CN=C1F)C=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


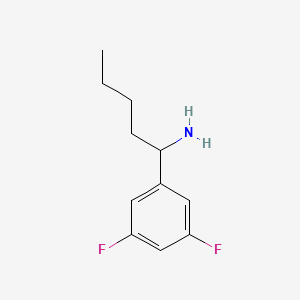
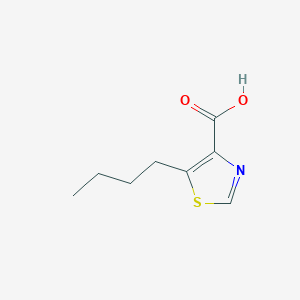
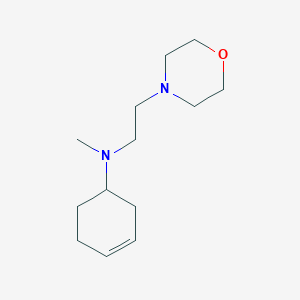
![tert-Butyl4-fluoro-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13004153.png)
![4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B13004173.png)
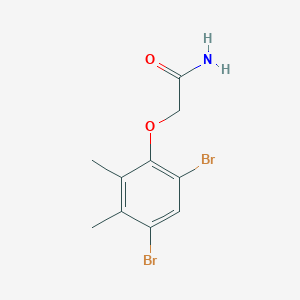
![2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazoledihydrobromide](/img/structure/B13004185.png)
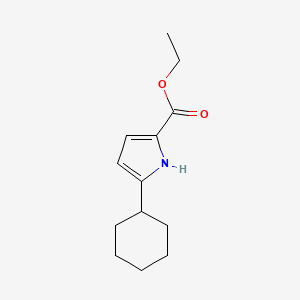
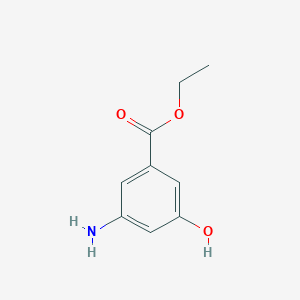

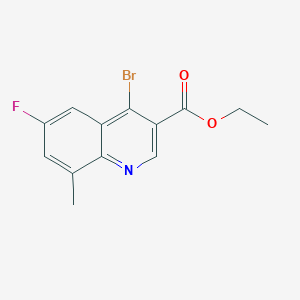
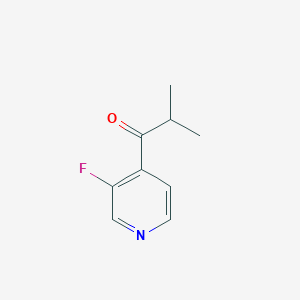
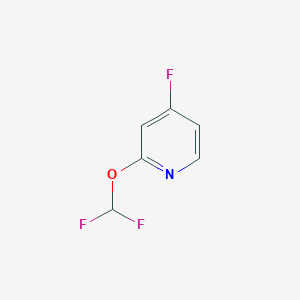
![(3-Ethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanamine](/img/structure/B13004237.png)
